N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[4-(1-Benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is an intriguing compound characterized by its unique structure combining benzofuran, thiazole, and benzamide moieties. Its multifaceted structure offers potential for diverse applications in various scientific fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: : Benzofuran can be synthesized through cyclization of o-hydroxyaryl ketones.
Synthesis of the Thiazole Ring: : The thiazole ring is commonly prepared via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling with Benzamide: : The final step involves coupling the benzofuran-thiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions.
Industrial Production Methods
Scaling up to industrial production would require optimization of reaction conditions for yield and purity, potentially utilizing flow chemistry to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative reactions, particularly at the benzofuran and thiazole moieties.
Reduction: : Reduction reactions can target the sulfamoyl group.
Substitution: : Various substitution reactions are feasible, especially electrophilic aromatic substitution on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Examples include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: : Halogens and electrophiles for substitution reactions.
Major Products Formed from these Reactions
The products depend on the specific reagents and conditions but may include oxidized derivatives, reduced amides, and substituted benzofuran or thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in transition metal complexes for catalysis.
Synthesis: : As a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Investigated as a potential enzyme inhibitor due to its complex structure.
Medicine
Pharmaceuticals: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science:
Mechanism of Action
The exact mechanism of action will depend on the specific application:
Molecular Targets: : Possible interactions with enzymes and receptors.
Pathways Involved: : May involve modulation of signal transduction pathways or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-benzothiazol-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide: : Similar but with benzothiazole instead of benzofuran.
N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(methylsulfamoyl)benzamide: : Differing by the methyl group on the sulfonamide.
Uniqueness
The combination of benzofuran and thiazole rings along with the dimethylsulfamoylbenzamide group gives N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide unique electronic properties and potential for diverse applications not found in simpler analogs.
This covers the comprehensive details about this compound across its synthesis, reactions, applications, mechanisms, and comparisons. Quite a versatile compound, wouldn’t you say?
Properties
IUPAC Name |
N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-23(2)29(25,26)14-9-7-13(8-10-14)19(24)22-20-21-17(12-28-20)16-11-27-18-6-4-3-5-15(16)18/h3-12H,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJWYNRENKZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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